2-Azabicyclo[2.1.0]pentane-3-carboxylic acid
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Overview
Description
2-Azabicyclo[2.1.0]pentane-3-carboxylic acid is a bicyclic compound with the molecular formula C5H7NO2. It is characterized by a nitrogen atom incorporated into a bicyclic structure, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.1.0]pentane-3-carboxylic acid typically involves the formation of the bicyclic structure through cycloaddition reactions. One common method is the [2+2] cycloaddition of aziridines with alkenes, followed by subsequent functional group transformations to introduce the carboxylic acid moiety . Reaction conditions often include the use of photochemical or thermal activation to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production methods for this compound are less commonly reported in the literature. scalable synthetic routes would likely involve optimizing the cycloaddition reactions and subsequent functionalization steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.1.0]pentane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the bicyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-Azabicyclo[2.1.0]pentane-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.1.0]pentane-3-carboxylic acid involves its interaction with molecular targets through its bicyclic structure. The nitrogen atom in the bicyclic ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways and processes . Specific pathways and targets depend on the functionalization of the compound and its derivatives .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a larger ring system, used in drug discovery and synthetic chemistry.
2-Azabicyclo[2.2.1]heptane: Known for its stability and use in various chemical reactions.
Biological Activity
2-Azabicyclo[2.1.0]pentane-3-carboxylic acid is a bicyclic compound notable for its unique structure, which incorporates a nitrogen atom into a strained bicyclic framework. This structural feature contributes to its distinctive chemical properties and potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's chemical formula is C5H7NO2, and it is recognized for its high strain energy due to the small ring systems inherent in its bicyclic structure. This strain influences its reactivity and biological interactions, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to mimic natural amino acids, particularly proline. This mimicry enhances its interaction with biological targets, such as enzymes and receptors involved in various metabolic pathways. Research indicates that the compound can act as an enzyme inhibitor, potentially modulating pathways relevant to neurological disorders and other diseases .
Enzyme Inhibition
Studies have demonstrated that this compound exhibits inhibitory effects on specific enzymes. For example, it has been shown to inhibit diaminopimelic acid epimerase, an enzyme crucial in bacterial cell wall synthesis . This suggests potential applications in antibiotic development.
Interaction Studies
Molecular docking studies have provided insights into the binding affinity and specificity of this compound towards various biological targets. These studies reveal that the compound can effectively bind to proteins associated with disease mechanisms, thus underscoring its potential therapeutic applications.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
3-Azabicyclo[3.1.0]hexane | Bicyclic | Contains an additional carbon cycle; different strain characteristics |
5-Azabicyclo[2.1.0]pentane | Bicyclic | Similar nitrogen incorporation but different ring size |
2-Silabicyclo[2.1.0]pentane | Bicyclic | Incorporates silicon instead of nitrogen; alters reactivity |
These compounds differ in their ring size, strain energy, and functional group positioning, which significantly affect their chemical properties and biological activities compared to this compound .
Case Studies and Research Findings
Several studies have explored the synthesis and biological activity of this compound:
- Synthesis and Biological Evaluation : A study investigated various synthetic routes for producing this compound, highlighting its scalability for pharmaceutical applications . The research also evaluated its binding affinity using enzyme assays.
- Antimicrobial Activity : Another study focused on the compound's potential as an antimicrobial agent, demonstrating significant inhibitory effects against specific bacterial strains .
- Neurological Applications : Research has suggested that the compound may play a role in treating neurological disorders by acting on neurotransmitter systems, although further studies are needed to clarify these mechanisms .
Properties
CAS No. |
7232-27-1 |
---|---|
Molecular Formula |
C5H7NO2 |
Molecular Weight |
113.11 g/mol |
IUPAC Name |
2-azabicyclo[2.1.0]pentane-3-carboxylic acid |
InChI |
InChI=1S/C5H7NO2/c7-5(8)4-2-1-3(2)6-4/h2-4,6H,1H2,(H,7,8) |
InChI Key |
AKJQPUQZMLLGFC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1NC2C(=O)O |
Origin of Product |
United States |
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